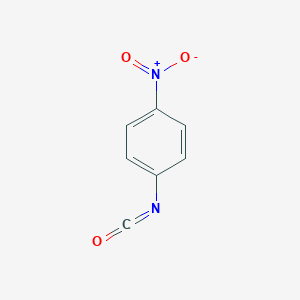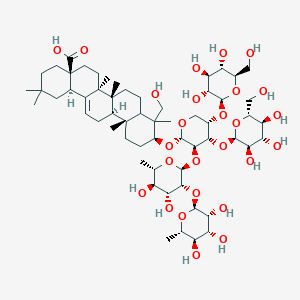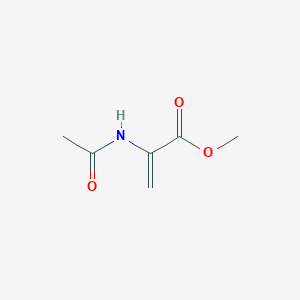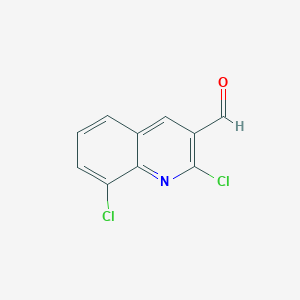
4-Nitrophenyl isocyanate
Overview
Description
4-Nitrophenyl isocyanate is an organic compound with the chemical formula C7H4N2O3. It is a yellow crystalline solid that is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers . The compound is known for its reactivity and is often employed in various chemical reactions due to the presence of the isocyanate functional group.
Mechanism of Action
Target of Action
4-Nitrophenyl isocyanate is a chemical compound that primarily targets biological macromolecules such as proteins and nucleic acids . The compound’s isocyanate group (N=C=O) is highly reactive and can form covalent bonds with these macromolecules, altering their structure and function .
Mode of Action
The mode of action of this compound involves the reactivity of the isocyanate group . This group can react with nucleophilic groups in biological macromolecules, such as the amine (-NH2) and hydroxyl (-OH) groups in proteins and nucleic acids . This reaction results in the formation of covalent bonds, leading to changes in the structure and function of these macromolecules .
Biochemical Pathways
Given its reactivity, it can potentially affect a wide range of biochemical processes by modifying the structure and function of key proteins and nucleic acids .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as the route of administration and the presence of other substances that can react with the isocyanate group .
Result of Action
The result of the action of this compound at the molecular and cellular level is the modification of biological macromolecules. This can lead to changes in cellular processes, potentially resulting in cytotoxic effects . The exact effects would depend on the specific macromolecules targeted and the extent of modification .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Additionally, the compound’s action can be affected by temperature and pH, which can influence the rate of reaction with biological macromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-nitroaniline with triphosgene. The reaction typically proceeds under anhydrous conditions and requires the use of a suitable solvent such as dichloromethane . The reaction can be represented as follows:
4-Nitroaniline+Triphosgene→4-Nitrophenyl isocyanate+By-products
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene as a reagent. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction conditions typically include maintaining a low temperature and using a solvent like toluene or benzene to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and carbamic acids, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas under mild conditions.
Alcohols: Forms carbamates when reacted with alcohols in the presence of a base.
Water: Hydrolyzes to form carbamic acid, which can further decompose to amines and carbon dioxide.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
4-Nitrophenyl isocyanate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Agrochemicals: Employed in the production of pesticides and herbicides.
Polymer Chemistry: Used in the synthesis of high-performance polymers and materials.
Analytical Chemistry: Utilized as a reagent for the detection and quantification of alcohols, amines, and amino acids.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the nitro group, making it less reactive.
4-Methoxyphenyl isocyanate: Contains a methoxy group instead of a nitro group, which affects its reactivity and applications.
4-Cyanophenyl isocyanate: Contains a cyano group, which also influences its reactivity and uses.
Uniqueness
4-Nitrophenyl isocyanate is unique due to the presence of the nitro group, which enhances its electrophilicity and reactivity compared to other phenyl isocyanates. This makes it particularly useful in reactions requiring high reactivity and in the synthesis of complex molecules .
Properties
IUPAC Name |
1-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKTLQTQSALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870440 | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-28-7 | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4X2CUC34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Nitrophenyl isocyanate?
A1: this compound is an organic compound with the molecular formula C7H4N2O3 and a molecular weight of 152.11 g/mol []. Its structure consists of a phenyl ring substituted with a nitro group at the para position and an isocyanate functional group (-N=C=O). While the provided abstracts do not contain detailed spectroscopic data, its structure can be confirmed by techniques like NMR and IR spectroscopy.
Q2: How does this compound react with other molecules?
A2: this compound is a highly reactive compound due to the presence of the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols [, , ]. For example, it reacts with primary or secondary amines to form urea derivatives []. This reactivity makes it a valuable reagent in organic synthesis and for derivatizing compounds for analytical purposes.
Q3: Can you provide an example of a specific reaction mechanism involving this compound?
A3: [] investigated the reaction of this compound with N-bis(2-chloroethyl)amine. The reaction initially forms N-(4-nitrophenyl)-N′-bis(2-chloroethyl)urea, which then undergoes an intramolecular rearrangement. This rearrangement leads to the formation of either 2-(N-(4-nitrophenyl)imino)-3-(2′-chloroethyl)oxazolidine hydrochloride or 1-(4-nitrophenyl)-2-oxo-3-(2′-chloroethyl)imidazolidine, depending on the reaction conditions.
Q4: How is this compound utilized in studying enzyme activity?
A4: this compound can be used to derivatize molecules like diacylglycerols, making them detectable by techniques like High-Performance Liquid Chromatography (HPLC) []. This allows researchers to study the stereoselectivity of enzymes like lipases. For example, [] utilized this compound to analyze the products of lipase-catalyzed hydrolysis of triacylglycerols, enabling the determination of "integral stereoselectivity" of the enzyme.
Q5: Are there applications of this compound in materials science?
A5: Yes, [] explored the use of N-aryl-N′-pyridyl ureas, synthesized from 4-aminopyridine and various isocyanates including this compound, as thermal latent initiators for ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The study showed that the electron-withdrawing nature of the nitro substituent influenced the thermal latency and polymerization temperature, highlighting its potential in designing controlled polymerization systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















